Cas no 24310-40-5 (3-(hydroxymethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one)

3-(Hydroxymethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one is a heterocyclic compound featuring a benzotriazinone core with a hydroxymethyl substituent at the 3-position. This structure imparts reactivity suitable for applications in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals. The hydroxymethyl group enhances its versatility, enabling further functionalization through esterification, etherification, or oxidation. Its benzotriazinone moiety contributes to stability while maintaining compatibility with diverse reaction conditions. The compound is valued for its potential as an intermediate in the development of biologically active molecules, offering a balance of synthetic accessibility and structural specificity. Proper handling and storage are recommended due to its reactive functional groups.
3-(hydroxymethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one structure
24310-40-5 structure
Product Name:3-(hydroxymethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one
CAS No:24310-40-5
MF:C8H7N3O2
MW:177.160081148148
CID:254848
PubChem ID:90461
Update Time:2025-06-30

3-(hydroxymethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one Chemical and Physical Properties

Names and Identifiers

    • 1,2,3-Benzotriazin-4(3H)-one,3-(hydroxymethyl)-
    • 3-(hydroxymethyl)-1,2,3-benzotriazin-4-one
    • 3-HYDROXYMETHYL-3H-BENZO[D][1,2,3]TRIAZIN-4-ONE
    • 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one
    • 3-Hydroxymethyl-1,2,3-benzotriazine-4-one
    • AC1L3K1F
    • AC1Q6F0Q
    • AC1Q7DCL
    • ChemDiv2_004236
    • F0918-4359
    • 3-(hydroxymethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one
    • 3-(hydroxymethyl)-1, 2, 3-benzotriazin-4-one
    • 3-(hydroxymethyl)-4-ketobenz-1,2,3-triazine
    • 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one #
    • 3-(hydroxymethyl)benzo[d][1,2,3]triazin-4(3H)-one
    • W-109185
    • 1,2,3-Benzotriazin-4(3H)-one, 3-(hydroxymethyl)-
    • AKOS000121992
    • SCHEMBL11349671
    • EN300-02989
    • Z119989056
    • IDI1_002951
    • EINECS 246-151-8
    • DTXSID8041458
    • HMS1381A12
    • NS00027610
    • 24310-40-5
    • UAFIMNGKLCAYCN-UHFFFAOYSA-N
    • CS-0087966
    • G34102
    • Inchi: 1S/C8H7N3O2/c12-5-11-8(13)6-3-1-2-4-7(6)9-10-11/h1-4,12H,5H2
    • InChI Key: UAFIMNGKLCAYCN-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2N=NN1CO

Computed Properties

  • Exact Mass: 177.05391
  • Monoisotopic Mass: 177.054
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 65.3Ų

Experimental Properties

  • Density: 1.48
  • Boiling Point: 345.6°C at 760 mmHg
  • Flash Point: 162.8°C
  • Refractive Index: 1.701
  • PSA: 65.26

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Additional information on 3-(hydroxymethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one

Research Brief on 3-(Hydroxymethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one (CAS: 24310-40-5): Recent Advances and Applications

The compound 3-(hydroxymethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one (CAS: 24310-40-5) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This heterocyclic scaffold is particularly notable for its potential as a building block in drug discovery and its role in the development of novel therapeutic agents. Recent studies have explored its synthetic pathways, biological activities, and potential mechanisms of action, positioning it as a promising candidate for further investigation.

One of the key areas of research has focused on the synthetic optimization of 3-(hydroxymethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one. A 2023 study published in the Journal of Medicinal Chemistry detailed an efficient multi-step synthesis route that improves yield and purity, addressing previous challenges in scalability. The study also highlighted the compound's stability under physiological conditions, which is critical for its potential use in vivo. These advancements pave the way for larger-scale production and further pharmacological evaluations.

In addition to its synthetic utility, the biological activity of 3-(hydroxymethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one has been a focal point of recent investigations. Preliminary in vitro studies have demonstrated its inhibitory effects on specific enzymes involved in inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases. For instance, a 2022 paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited significant activity against COX-2, with IC50 values comparable to those of established nonsteroidal anti-inflammatory drugs (NSAIDs).

Another promising avenue of research involves the compound's role in targeted drug delivery systems. Due to its unique chemical structure, 3-(hydroxymethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one can be functionalized to enhance the solubility and bioavailability of poorly water-soluble drugs. A 2023 study in Molecular Pharmaceutics explored its use as a linker in prodrug designs, demonstrating improved pharmacokinetic profiles in animal models. This approach could revolutionize the delivery of therapeutics for conditions such as cancer and infectious diseases.

Despite these advancements, challenges remain in fully elucidating the compound's mechanism of action and optimizing its therapeutic potential. Ongoing research aims to address these gaps, with particular emphasis on structure-activity relationship (SAR) studies and in vivo efficacy trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 3-(hydroxymethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one (CAS: 24310-40-5) represents a compelling area of research in chemical biology and drug development. Its synthetic accessibility, biological activity, and potential for drug delivery applications make it a valuable scaffold for future studies. As research progresses, this compound may emerge as a cornerstone in the design of next-generation therapeutics.

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